molecular formula C8H12ClNO B11926767 3-(3-Pyridyl)-1-propanol Hydrochloride

3-(3-Pyridyl)-1-propanol Hydrochloride

Cat. No.: B11926767
M. Wt: 173.64 g/mol
InChI Key: CMDCGPYSQVTCPL-UHFFFAOYSA-N
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Description

3-(3-Pyridyl)-1-propanol Hydrochloride is a chemical compound that features a pyridine ring attached to a propanol group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The hydrochloride salt form enhances its solubility in water, making it more versatile for different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Pyridyl)-1-propanol Hydrochloride typically involves the reaction of 3-pyridinecarboxaldehyde with a suitable reducing agent to form 3-(3-pyridyl)-1-propanol. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt. Common reducing agents include sodium borohydride or lithium aluminum hydride, and the reactions are usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the synthesis may involve catalytic hydrogenation of 3-pyridinecarboxaldehyde in the presence of a palladium or platinum catalyst. The resulting alcohol is then converted to its hydrochloride salt by treatment with hydrochloric acid. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Pyridyl)-1-propanol Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Thionyl chloride in anhydrous conditions.

Major Products:

    Oxidation: 3-(3-Pyridyl)propanoic acid.

    Reduction: 3-(3-Piperidyl)-1-propanol.

    Substitution: 3-(3-Pyridyl)-1-chloropropane.

Scientific Research Applications

3-(3-Pyridyl)-1-propanol Hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways involving pyridine derivatives.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of neurodegenerative diseases and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-Pyridyl)-1-propanol Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors that recognize pyridine derivatives. The compound can modulate the activity of these targets, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes or act as an agonist or antagonist at specific receptors.

Comparison with Similar Compounds

  • 3-Pyridylacetic acid hydrochloride
  • 3-Pyridinemethanol
  • 3-(2-Hydroxyethyl)pyridine

Comparison: 3-(3-Pyridyl)-1-propanol Hydrochloride is unique due to its specific structure, which combines a pyridine ring with a propanol group. This structure allows it to participate in a wider range of chemical reactions compared to similar compounds like 3-Pyridylacetic acid hydrochloride, which has a carboxylic acid group instead of an alcohol. Additionally, the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

Molecular Formula

C8H12ClNO

Molecular Weight

173.64 g/mol

IUPAC Name

3-pyridin-3-ylpropan-1-ol;hydrochloride

InChI

InChI=1S/C8H11NO.ClH/c10-6-2-4-8-3-1-5-9-7-8;/h1,3,5,7,10H,2,4,6H2;1H

InChI Key

CMDCGPYSQVTCPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCCO.Cl

Origin of Product

United States

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